molecular formula C6H2ClKN2O7S B1623379 potassium 4-chloro-3,5-dinitrobenzenesulfonate CAS No. 38185-06-7

potassium 4-chloro-3,5-dinitrobenzenesulfonate

Cat. No.: B1623379
CAS No.: 38185-06-7
M. Wt: 320.71 g/mol
InChI Key: SOKIKHRZBYSIFN-UHFFFAOYSA-M
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Description

potassium 4-chloro-3,5-dinitrobenzenesulfonate is an organosulfur compound with the molecular formula C6H2ClKN2O7S. This compound is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom and two nitro groups. It is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, 4-chloro-3,5-dinitro-, potassium salt typically involves the sulfonation and nitration of chlorobenzene. The process begins with the sulfonation of chlorobenzene using concentrated sulfuric acid, followed by nitration with potassium nitrate. The reaction conditions must be carefully controlled to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar methods. The process involves the use of large reactors where chlorobenzene is treated with sulfuric acid and potassium nitrate under controlled temperatures and pressures. The resulting product is then purified and crystallized to obtain the potassium salt form .

Chemical Reactions Analysis

Types of Reactions

potassium 4-chloro-3,5-dinitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

potassium 4-chloro-3,5-dinitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-chloro-3,5-dinitro-, potassium salt involves its interaction with molecular targets through its functional groups. The nitro groups and sulfonic acid moiety can participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound’s effects are mediated through its ability to act as an electrophile or nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 3-chloro-4-methyl-, sodium salt
  • Benzenesulfonic acid, 4-chloro-3,5-dinitro-, sodium salt
  • Benzenesulfonic acid, 4-chloro-3,5-dinitro-, ammonium salt

Uniqueness

potassium 4-chloro-3,5-dinitrobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups on the benzene ring enhances its reactivity and makes it suitable for specialized applications in various fields .

Properties

CAS No.

38185-06-7

Molecular Formula

C6H2ClKN2O7S

Molecular Weight

320.71 g/mol

IUPAC Name

potassium;4-chloro-3,5-dinitrobenzenesulfonate

InChI

InChI=1S/C6H3ClN2O7S.K/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13;/h1-2H,(H,14,15,16);/q;+1/p-1

InChI Key

SOKIKHRZBYSIFN-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-].[K+]

38185-06-7

Origin of Product

United States

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